molecular formula C18H15BrN2O4S B13379471 2-[(4-Bromophenyl)imino]-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one

2-[(4-Bromophenyl)imino]-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B13379471
M. Wt: 435.3 g/mol
InChI Key: GKBIRLAJPYYZKL-DHDCSXOGSA-N
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Description

. The compound consists of a thiazolidinone ring, a bromophenyl group, and a hydroxy-dimethoxybenzylidene moiety, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)imino]-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with 4-hydroxy-3,5-dimethoxybenzaldehyde in the presence of a thiazolidinone precursor . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)imino]-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thiazolidinones with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-[(4-Bromophenyl)imino]-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes . The anticancer properties could be related to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Bromophenyl)imino]-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, bromophenyl group, and hydroxy-dimethoxybenzylidene moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H15BrN2O4S

Molecular Weight

435.3 g/mol

IUPAC Name

(5Z)-2-(4-bromophenyl)imino-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15BrN2O4S/c1-24-13-7-10(8-14(25-2)16(13)22)9-15-17(23)21-18(26-15)20-12-5-3-11(19)4-6-12/h3-9,22H,1-2H3,(H,20,21,23)/b15-9-

InChI Key

GKBIRLAJPYYZKL-DHDCSXOGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2

Origin of Product

United States

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